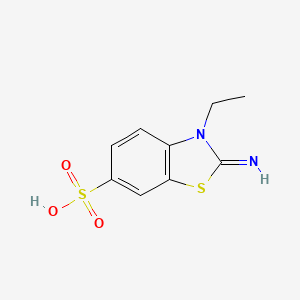

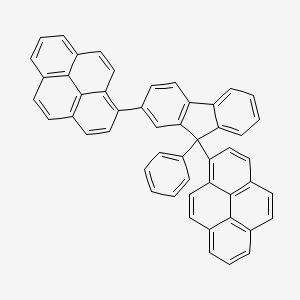

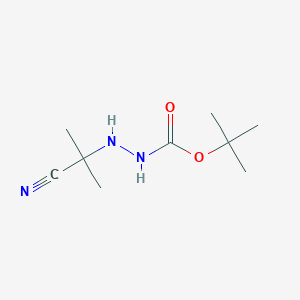

![molecular formula C21H17N2OP B12596886 5-[3-(Diphenylphosphoryl)phenyl]-1H-pyrazole CAS No. 877129-26-5](/img/structure/B12596886.png)

5-[3-(Diphenylphosphoryl)phenyl]-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-[3-(Diphénylphosphoryl)phényl]-1H-pyrazole est un composé organique appartenant à la classe des pyrazoles. Les pyrazoles sont des cycles aromatiques à cinq chaînons contenant deux atomes d'azote aux positions 1 et 2. Ce composé spécifique se caractérise par la présence d'un groupe diphénylphosphoryle lié au cycle phényle, qui est lui-même connecté au cycle pyrazole.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 5-[3-(diphénylphosphoryl)phényl]-1H-pyrazole implique généralement la réaction de la 3-(diphénylphosphoryl)benzaldéhyde avec l'hydrate d'hydrazine en conditions acides. La réaction se déroule via la formation d'un intermédiaire hydrazone, qui subit une cyclisation pour former le cycle pyrazole. Les conditions de réaction comprennent souvent l'utilisation de solvants tels que l'éthanol ou le méthanol et un catalyseur tel que l'acide acétique pour faciliter le processus de cyclisation.

Méthodes de production industrielle

La production industrielle du 5-[3-(diphénylphosphoryl)phényl]-1H-pyrazole peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à flux continu et des systèmes automatisés pour contrôler précisément les paramètres de réaction. L'utilisation de réactifs et de solvants de haute pureté est cruciale pour garantir la qualité du produit final.

Analyse Des Réactions Chimiques

Types de réactions

Le 5-[3-(diphénylphosphoryl)phényl]-1H-pyrazole subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Le composé peut subir des réactions de substitution électrophile et nucléophile, en particulier au niveau du cycle phényle.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène en présence d'un catalyseur tel que l'acide acétique.

Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.

Substitution : Agents halogénants tels que le brome ou le chlore pour la substitution électrophile ; nucléophiles tels que les amines ou les thiols pour la substitution nucléophile.

Principaux produits

Oxydation : Formation d'oxydes de phosphine correspondants.

Réduction : Formation de dérivés de diphénylphosphine.

Substitution : Formation de dérivés halogénés ou aminés.

Applications dans la recherche scientifique

Le 5-[3-(diphénylphosphoryl)phényl]-1H-pyrazole a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme ligand en chimie de coordination pour former des complexes avec les métaux de transition.

Biologie : Etudié pour son potentiel en tant qu'inhibiteur enzymatique en raison de sa capacité à interagir avec les sites actifs des enzymes.

Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.

Industrie : Utilisé dans le développement de matériaux avancés, tels que les semi-conducteurs organiques et les colorants fluorescents.

Mécanisme d'action

Le mécanisme d'action du 5-[3-(diphénylphosphoryl)phényl]-1H-pyrazole implique son interaction avec des cibles moléculaires, telles que les enzymes ou les récepteurs. Le groupe diphénylphosphoryle peut former des liaisons hydrogène et d'autres interactions avec les sites actifs, conduisant à l'inhibition ou à la modulation de l'activité enzymatique. Le cycle pyrazole peut également participer à des interactions de type π-π, améliorant l'affinité de liaison du composé à ses cibles.

Applications De Recherche Scientifique

5-[3-(Diphenylphosphoryl)phenyl]-1H-pyrazole has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mécanisme D'action

The mechanism of action of 5-[3-(Diphenylphosphoryl)phenyl]-1H-pyrazole involves its interaction with molecular targets, such as enzymes or receptors. The diphenylphosphoryl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The pyrazole ring can also participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets.

Comparaison Avec Des Composés Similaires

Composés similaires

2,4,6-Tris[3-(diphénylphosphoryl)phényl]-1,3,5-triazine : Un autre composé avec un groupe diphénylphosphoryle, mais avec un cycle triazine au lieu d'un cycle pyrazole.

Azide de diphénylphosphoryle : Contient le groupe diphénylphosphoryle mais avec un groupe fonctionnel azide.

Unicité

Le 5-[3-(diphénylphosphoryl)phényl]-1H-pyrazole est unique en raison de sa combinaison spécifique du cycle pyrazole et du groupe diphénylphosphoryle. Cette combinaison confère des propriétés chimiques et une réactivité distinctes, ce qui le rend précieux pour des applications spécialisées dans la recherche et l'industrie.

Propriétés

Numéro CAS |

877129-26-5 |

|---|---|

Formule moléculaire |

C21H17N2OP |

Poids moléculaire |

344.3 g/mol |

Nom IUPAC |

5-(3-diphenylphosphorylphenyl)-1H-pyrazole |

InChI |

InChI=1S/C21H17N2OP/c24-25(18-9-3-1-4-10-18,19-11-5-2-6-12-19)20-13-7-8-17(16-20)21-14-15-22-23-21/h1-16H,(H,22,23) |

Clé InChI |

DNLOZOKHRWVHFW-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC(=C3)C4=CC=NN4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

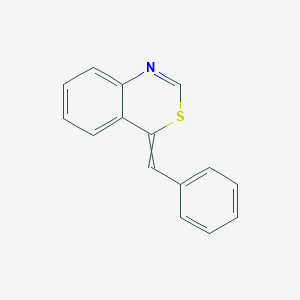

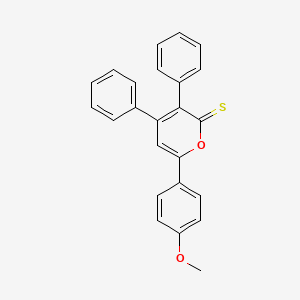

![2-([1,1'-Biphenyl]-4-yl)-N-[2-(piperazin-1-yl)ethyl]acetamide](/img/structure/B12596812.png)

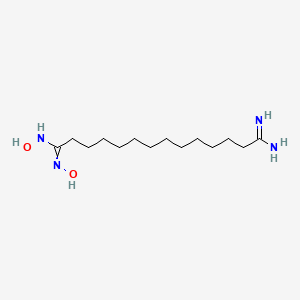

![6-[(4-fluorophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12596830.png)

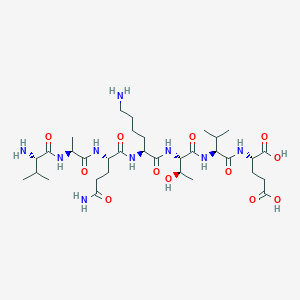

![Ethyl {5-[(4-acetamidoanilino)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}(cyano)acetate](/img/structure/B12596847.png)